molecular formula C18H18ClN5OS B12139213 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139213
M. Wt: 387.9 g/mol
InChI Key: QAGURJWNNLTYKT-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a chlorinated phenyl ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Sulfoxides/Sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent.

    Agriculture: Studied for its potential use as a pesticide or herbicide.

    Materials Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical for the biological activity of the compound.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4,6-dimethylphenyl)-acetamide: Lacks the triazole and pyridine rings.

    N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the pyridine ring.

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a chlorinated phenyl ring, a triazole ring, and a pyridine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-8-12(2)16(14(19)9-11)21-15(25)10-26-18-23-22-17(24(18)3)13-4-6-20-7-5-13/h4-9H,10H2,1-3H3,(H,21,25)

InChI Key

QAGURJWNNLTYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Origin of Product

United States

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